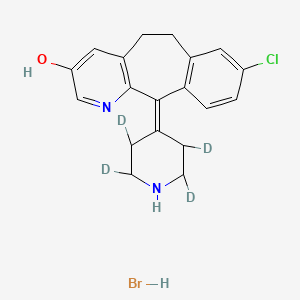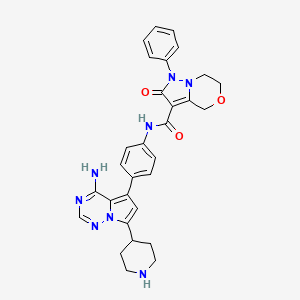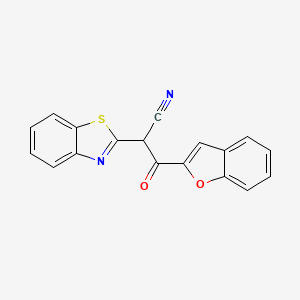
Sirtuin modulator 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sirtuin modulator 4 is a compound that modulates the activity of sirtuins, a family of proteins involved in regulating cellular processes such as metabolism, DNA repair, and aging. Sirtuins are NAD±dependent deacetylases and ADP-ribosyltransferases that play crucial roles in various biological functions. This compound has shown potential in extending cellular lifespan and preventing diseases such as diabetes, obesity, neurodegenerative disorders, cardiovascular diseases, inflammation, and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sirtuin modulator 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Sirtuin modulator 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deacetylated compounds .
Aplicaciones Científicas De Investigación
Sirtuin modulator 4 has a wide range of scientific research applications, including:
Mecanismo De Acción
Sirtuin modulator 4 exerts its effects by modulating the activity of sirtuins. It binds to the active site of sirtuins, influencing their deacetylase and ADP-ribosyltransferase activities. This modulation affects various molecular targets and pathways, including those involved in DNA repair, metabolism, and cellular stress responses .
Comparación Con Compuestos Similares
Resveratrol: A natural compound known for its sirtuin-activating properties.
SRT1720: A synthetic sirtuin activator with potential therapeutic applications.
Salermide: A sirtuin inhibitor that induces apoptosis in cancer cells.
Uniqueness: Sirtuin modulator 4 is unique in its specific binding affinity and selectivity for certain sirtuin isoforms, making it a valuable tool for studying sirtuin functions and developing targeted therapies .
Propiedades
Fórmula molecular |
C18H10N2O2S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-(1-benzofuran-2-yl)-2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C18H10N2O2S/c19-10-12(18-20-13-6-2-4-8-16(13)23-18)17(21)15-9-11-5-1-3-7-14(11)22-15/h1-9,12H |
Clave InChI |
QKHIBBWTWNUTNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(=O)C(C#N)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


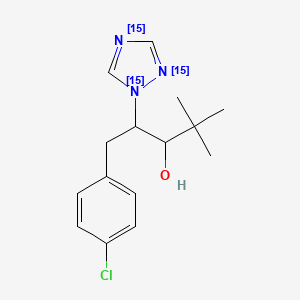
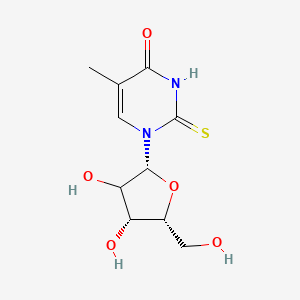
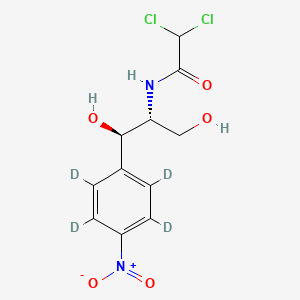
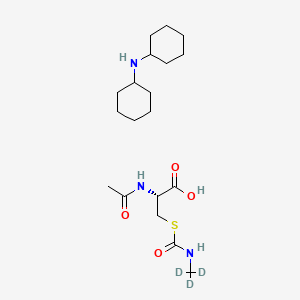
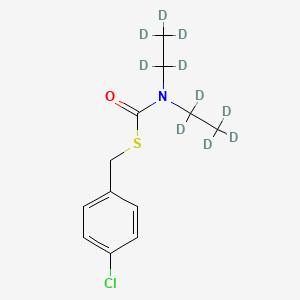
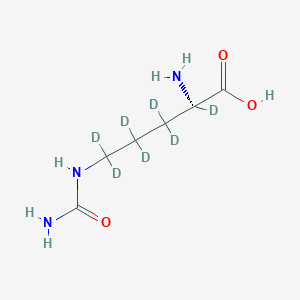
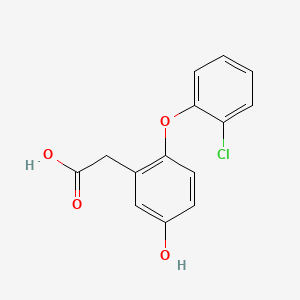
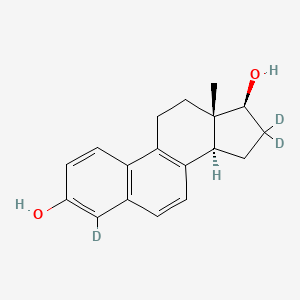
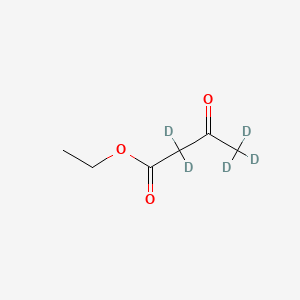
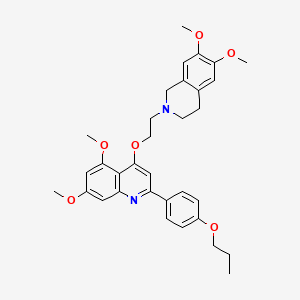
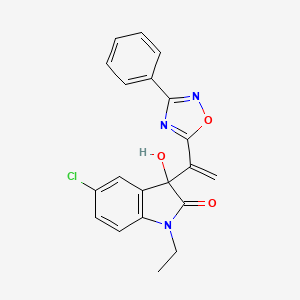
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)
